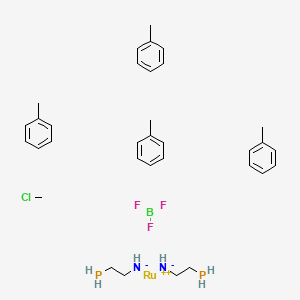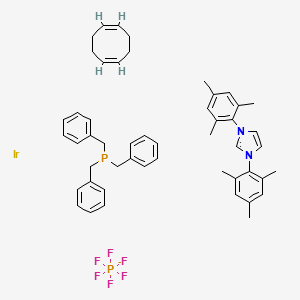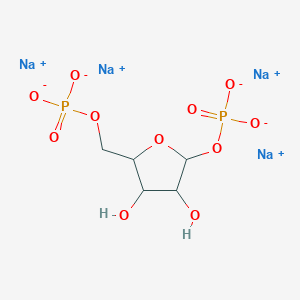
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate is a coordination compound that features magnesium as the central metal ion coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, with two water molecules completing the coordination sphere
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate typically involves the reaction of magnesium salts, such as magnesium acetate or magnesium chloride, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general reaction can be represented as follows:
MgX2+2TMHD+2NaOH→Mg(TMHD)2⋅2H2O+2NaX
where ( \text{X} ) represents the anion of the magnesium salt, and ( \text{TMHD} ) stands for 2,2,6,6-tetramethyl-3,5-heptanedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other coordinating molecules or ions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and free ligands.
Thermal Decomposition: Upon heating, the compound can decompose to form magnesium oxide and volatile organic products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Hydrolysis: Typically occurs in aqueous solutions or under humid conditions.
Thermal Decomposition: Conducted under controlled heating, often in an inert atmosphere to prevent oxidation.
Major Products
Substitution Reactions: New coordination compounds with different ligands.
Hydrolysis: Magnesium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione.
Thermal Decomposition: Magnesium oxide and various organic fragments.
Applications De Recherche Scientifique
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate has several applications in scientific research:
Materials Science: Used as a precursor for the deposition of magnesium-containing thin films via techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and hydrogenation reactions.
Biological Studies: Investigated for its potential role in biological systems, particularly in studies involving magnesium’s biochemical functions.
Industrial Applications: Utilized in the production of high-purity magnesium oxide and other magnesium compounds.
Mécanisme D'action
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate exerts its effects depends on the specific application:
Catalysis: The compound can activate substrates by coordinating to them, thereby facilitating various chemical transformations.
Thin Film Deposition: During CVD or ALD processes, the compound decomposes to form magnesium-containing films, with the ligands acting as leaving groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
- Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate
Uniqueness
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate is unique due to its specific coordination environment and the presence of magnesium, which imparts distinct chemical and physical properties compared to its analogs with different central metal ions. These properties make it particularly suitable for applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C22H42MgO6 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;; |
Clé InChI |
WTZQUDYOTSWADB-KKUWAICFSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)

![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)

![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)


![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)


![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
